1-Bromo-4-(ethylsulfonimidoyl)benzene
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Overview
Description
1-Bromo-4-(ethylsulfonimidoyl)benzene is an organic compound with the molecular formula C8H10BrNOS It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethylsulfonimidoyl group is attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(ethylsulfonimidoyl)benzene typically involves the bromination of 4-(ethylsulfonimidoyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and purity.
Chemical Reactions Analysis
1-Bromo-4-(ethylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The ethylsulfonimidoyl group can be oxidized to form sulfonyl derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions typically produce sulfonyl compounds.
Scientific Research Applications
1-Bromo-4-(ethylsulfonimidoyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules that can modulate specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The bromine atom and the ethylsulfonimidoyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-4-(ethylsulfonimidoyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(methylsulfonimidoyl)benzene: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and applications.
1-Bromo-4-(phenylsulfonimidoyl)benzene:
1-Chloro-4-(ethylsulfonimidoyl)benzene: Substituting bromine with chlorine can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(4-bromophenyl)-ethyl-imino-oxo-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMQJOMQKHVCPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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